molecular formula C23H21F3N2O4 B11506188 N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide

Cat. No.: B11506188
M. Wt: 446.4 g/mol
InChI Key: BPNRASYUCWLFEO-UHFFFAOYSA-N
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Description

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a trifluoromethyl group, which often imparts significant biological activity and stability to the molecule.

Preparation Methods

The synthesis of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the specific starting materials and reaction conditions would need to be optimized to achieve the desired product.

Industrial production methods for such complex molecules often involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of advanced techniques such as chromatography and crystallization is common in the industrial production of such compounds .

Chemical Reactions Analysis

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide include other indole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and applications. The presence of the trifluoromethyl group in this compound makes it unique and potentially more potent in certain applications.

Properties

Molecular Formula

C23H21F3N2O4

Molecular Weight

446.4 g/mol

IUPAC Name

N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C23H21F3N2O4/c1-21(2)11-15-18(16(29)12-21)22(23(24,25)26,27-19(30)17-9-6-10-32-17)20(31)28(15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3,(H,27,30)

InChI Key

BPNRASYUCWLFEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CC=C3)(C(F)(F)F)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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